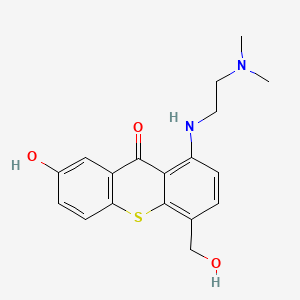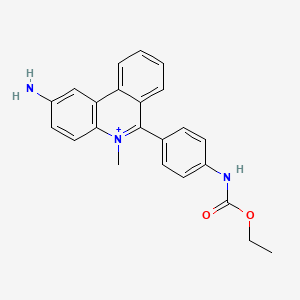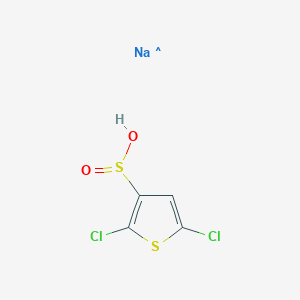
9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)- is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields This compound features a thioxanthene core, which is a sulfur-containing heterocyclic structure, and is functionalized with multiple substituents, including a dimethylaminoethyl group, a hydroxy group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)- typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thioxanthene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The hydroxyl and hydroxymethyl groups are usually introduced through selective oxidation and reduction reactions. For instance, the hydroxyl group can be introduced by the reduction of a carbonyl group, while the hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and hydroxymethyl groups, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylaminoethyl group, where it can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Acidic or basic catalysts, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
Chemistry
In chemistry, 9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging techniques and the study of biological processes at the molecular level.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industrial applications, the compound’s reactivity and functional groups make it suitable for use in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations allows for the creation of materials with desired properties.
作用機序
The mechanism of action of 9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)- involves its interaction with molecular targets through its functional groups. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and hydroxymethyl groups can form hydrogen bonds and undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-: Similar structure with a diethylaminoethyl group instead of a dimethylaminoethyl group.
9H-Thioxanthen-9-one, 2-(1-methylethyl)-: Features an isopropyl group instead of the dimethylaminoethyl group.
9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-4-nitro-: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
The uniqueness of 9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)- lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxyl and hydroxymethyl groups, along with the dimethylaminoethyl moiety, allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
86455-91-6 |
|---|---|
分子式 |
C18H20N2O3S |
分子量 |
344.4 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one |
InChI |
InChI=1S/C18H20N2O3S/c1-20(2)8-7-19-14-5-3-11(10-21)18-16(14)17(23)13-9-12(22)4-6-15(13)24-18/h3-6,9,19,21-22H,7-8,10H2,1-2H3 |
InChIキー |
YDQFGJFCLNZQJY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)









